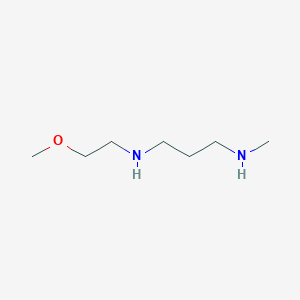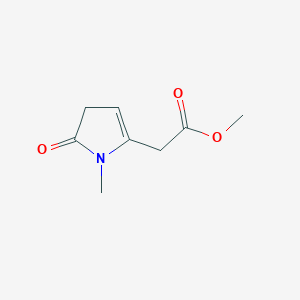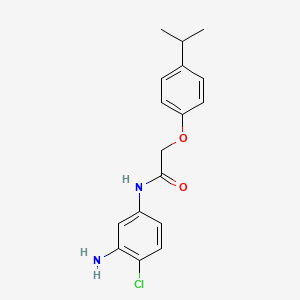![molecular formula C15H25N3O B1385174 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide CAS No. 1040693-66-0](/img/structure/B1385174.png)
3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide
Übersicht
Beschreibung
3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide is a chemical compound with the molecular formula C15H25N3O and a molecular weight of 263.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NC . This notation provides a way to represent the structure using ASCII strings.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, molecular formula, and structural formula. For this compound, the molecular weight is 263.38 and the molecular formula is C15H25N3O .Wissenschaftliche Forschungsanwendungen
Antibacterial and Computational Study
A study by Mostafa et al. (2023) synthesized a complex involving a variant of 3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide (procainamide) and examined its antibacterial activity. This complex was characterized using various methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry. The study found that this compound showed potential in antibacterial applications, indicating a relationship between bioactive molecules and receptor interactions, further analyzed through density functional theory (DFT) approaches (Mostafa et al., 2023).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) synthesized various N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds related to this compound, to study their cardiac electrophysiological activity. The compounds exhibited potential as selective class III agents in cardiac electrophysiology (Morgan et al., 1990).
Neuroleptic Activity
A study by Iwanami et al. (1981) focused on the synthesis of benzamides, including compounds similar to this compound, as potential neuroleptics. These compounds were evaluated for their effects on apomorphine-induced behavior in rats, showing a correlation between structure and neuroleptic activity (Iwanami et al., 1981).
Photochemical Release of Amines
Wang et al. (2016) studied the 3-(diethylamino)benzyl (DEABn) group for releasing amines through photochemical cleavage of the benzylic C-N bond. This study highlights the potential of using this chemical group in the efficient and targeted release of various types of amines (Wang et al., 2016).
Anticonvulsant Activity
Research by Lambert et al. (1995) synthesized new analogues of ameltolide, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which bear similarity to the chemical structure . These compounds were tested for anticonvulsant properties, showing efficacy in certain seizure models (Lambert et al., 1995).
Eigenschaften
IUPAC Name |
3-[[4-(diethylamino)phenyl]methylamino]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-4-18(5-2)14-8-6-13(7-9-14)12-17-11-10-15(19)16-3/h6-9,17H,4-5,10-12H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWUGQCOGUIRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


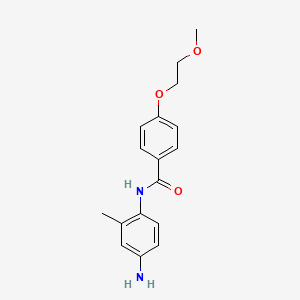
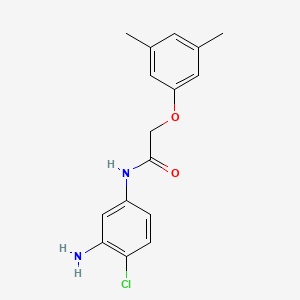


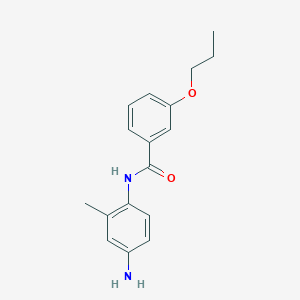


![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)
